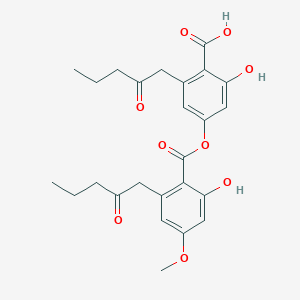

Glomellic acid

Description

Glomellic acid is an orcinol-type depside, a class of lichen-derived aromatic compounds characterized by ester linkages between phenolic moieties. It is predominantly found in lichen species such as Lecanora gangaleoides and Porpidia glaucophaea . Structurally, depsides like this compound are biosynthesized through the esterification of two orcinol derivatives, contributing to their roles as UV-protective agents and chelators in lichens . Analytical characterization of this compound via HPLC, UV-Vis spectroscopy, and TLC reveals distinct chromatographic and spectral properties, including an acid spray reaction yielding a pale orange coloration and a blue fluorescence under UV light .

Properties

Molecular Formula |

C25H28O9 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

2-hydroxy-4-[2-hydroxy-4-methoxy-6-(2-oxopentyl)benzoyl]oxy-6-(2-oxopentyl)benzoic acid |

InChI |

InChI=1S/C25H28O9/c1-4-6-16(26)8-14-11-19(13-20(28)22(14)24(30)31)34-25(32)23-15(9-17(27)7-5-2)10-18(33-3)12-21(23)29/h10-13,28-29H,4-9H2,1-3H3,(H,30,31) |

InChI Key |

QZZMDINWSWWNKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CC(=O)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chromatographic Properties

Key Observations :

- Chromatography : this compound exhibits intermediate polarity compared to glomelliferic acid, which has higher retention values (C: 50 vs. 33) .

- Mass Spectrometry : Glomelliferic acid and its 4-O-demethyl analogue share identical fragmentation patterns, suggesting structural homology .

- Acid Spray Reactivity: All compounds produce orange hues except this compound, which yields a paler orange, indicating subtle differences in phenolic substitution .

Ecological and Analytical Significance

- Occurrence : this compound is a major component in Porpidia glaucophaea, while glomelliferic acid dominates in Xanthoparmelia species, reflecting niche-specific adaptations .

- Analytical Challenges: Differentiation requires advanced techniques like MolNotator-assisted ion clustering to address in-source fragmentation and adduct formation during MS analysis .

Q & A

Q. What spectroscopic methods are most reliable for identifying glomellic acid in lichen extracts?

To confirm this compound's presence, researchers should use a combination of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For NMR, focus on characteristic signals such as the methylene protons at δ 4.04 ppm (s, 2H) and carbonyl carbons near δ 170–175 ppm . HPLC with UV detection at 254 nm can separate this compound from co-occurring depsidones (e.g., perlatolic acid) using a C18 column and gradient elution with acetonitrile/water. Cross-validate results with mass spectrometry (LC-MS) for molecular ion peaks (e.g., [M+H]+ at m/z 347) .

Q. How can researchers isolate this compound from Xanthoparmelia species?

A standard protocol involves:

- Extraction : Soak air-dried lichen thalli in acetone (1:10 w/v) for 24 hours, filter, and concentrate under reduced pressure.

- Fractionation : Subject the crude extract to silica gel column chromatography using hexane/ethyl acetate gradients (9:1 to 1:1). This compound typically elutes at 40–60% ethyl acetate.

- Purity Assessment : Verify purity (>95%) via thin-layer chromatography (TLC) with Rf ≈ 0.5 in toluene:ethyl acetate:formic acid (10:7:1) and HPLC retention time matching authentic standards .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity of this compound across studies?

Q. What experimental designs are optimal for studying this compound’s role in lichen ecology?

To evaluate ecological roles (e.g., UV protection, allelopathy):

- Field Experiments : Compare lichen viability in this compound-rich vs. deficient populations under controlled UV exposure using spectroradiometers.

- Bioassays : Test allelopathic effects by applying this compound (0.1–1.0 mg/mL) to competing bryophytes and measuring growth inhibition via image analysis (ImageJ).

- Metabolomic Correlation : Use LC-MS/MS to correlate this compound levels with environmental stressors (e.g., heavy metals) in lichen thalli from polluted vs. pristine sites .

Q. How can researchers resolve ambiguities in this compound’s structural isomerism?

Structural ambiguity (e.g., keto-enol tautomerism) requires:

- Dynamic NMR : Monitor proton shifts in deuterated DMSO at varying temperatures (25–60°C) to detect tautomeric equilibria.

- X-ray Crystallography : Co-crystallize this compound with a heavy atom (e.g., iodine) to resolve bond angles and confirm the lactone ring configuration.

- Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare stability of proposed isomers .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound synthesis studies?

- Detailed Protocols : Report exact reaction conditions (e.g., 72 hours at 40°C under argon) and purification steps (e.g., recrystallization solvent ratios).

- Negative Controls : Include reactions without catalysts or substrates to identify byproducts.

- Data Sharing : Deposit raw NMR, HPLC, and crystallography data in repositories like Zenodo or ChemRxiv for peer validation .

Q. How should researchers handle conflicting data on this compound’s stability?

Stability variations (e.g., pH-dependent degradation) necessitate:

- Accelerated Stability Testing : Incubate this compound in buffers (pH 3–9) at 40°C for 30 days, monitoring degradation via UV-Vis spectroscopy.

- Kinetic Analysis : Fit degradation data to zero/first-order models using software like MATLAB or GraphPad Prism.

- Structural Elucidation of Degradants : Isolate and characterize breakdown products via LC-MS/MS and IR spectroscopy .

Data Presentation Guidelines

-

Tables : Include retention times, NMR shifts, and bioactivity IC50 values. Example:

Parameter This compound Reference Standard HPLC Rt (min) 12.3 12.2 δ<sup>1</sup>H (ppm) 4.04 (s, 2H) 4.05 (s, 2H) Antimicrobial MIC 64 µg/mL 32 µg/mL -

Figures : Use scatter plots for dose-response curves and heatmaps for ecological correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.